molecular formula C9H10N2 B145211 N-Allyl(3-pyridyl)methaneimine CAS No. 133692-30-5

N-Allyl(3-pyridyl)methaneimine

Cat. No.: B145211
CAS No.: 133692-30-5
M. Wt: 146.19 g/mol
InChI Key: GSYSSGBNZJDHFI-UHFFFAOYSA-N
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Description

It is a derivative of pyridine, characterized by the presence of an allyl group attached to the nitrogen atom of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl(3-pyridyl)methaneimine typically involves the allylation of 3-pyridylmethaneimine. One common method includes the reaction of 3-pyridylmethaneimine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-Allyl(3-pyridyl)methaneimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Allyl bromide in the presence of a base like potassium carbonate in dimethylformamide.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: N-Allyl(3-pyridyl)methaneamine.

    Substitution: Various substituted pyridylmethaneimine derivatives depending on the nucleophile used.

Scientific Research Applications

N-Allyl(3-pyridyl)methaneimine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Allyl(3-pyridyl)methaneimine involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

    N-Allylpyridine: Similar in structure but lacks the methaneimine group.

    3-Pyridylmethaneamine: Similar but without the allyl group.

    N-Allylbenzylamine: Similar allyl group but with a benzylamine instead of a pyridylmethaneimine.

Uniqueness: N-Allyl(3-pyridyl)methaneimine is unique due to the presence of both the allyl and pyridylmethaneimine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-prop-2-enyl-1-pyridin-3-ylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-5-10-7-9-4-3-6-11-8-9/h2-4,6-8H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYSSGBNZJDHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN=CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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